Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone
Description
Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone is a heterocyclic organic compound featuring a spirocyclic framework and an azetidine moiety. Its structural complexity arises from the 2-azaspiro[4.4]nonane core, which incorporates a hydroxymethyl substituent at the 4-position, and a methanone group bridging the azetidin-3-yl and spirocyclic systems.
The crystallographic determination of its structure likely employs programs such as SHELXL or SHELXD, which are widely used for small-molecule refinement and structure solution . The spirocyclic and azetidine moieties confer rigidity and stereochemical complexity, making accurate structural elucidation critical for understanding its reactivity and interactions.
Properties
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-8-11-7-15(12(17)10-5-14-6-10)9-13(11)3-1-2-4-13/h10-11,14,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZQFPMXHXHLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique azetidine core linked to a spirocyclic moiety, which may contribute to its biological activity. The general structure can be represented as follows:
Key Structural Features
- Azetidine Ring : A four-membered nitrogen-containing ring that may influence the compound's reactivity and interaction with biological targets.
- Spirocyclic Component : The spiro configuration can enhance binding affinity to specific receptors due to conformational rigidity.
Antitumor Properties
Recent studies have highlighted the role of azetidine derivatives as potential inhibitors of DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms in cancer cells. Inhibition of Polθ has been shown to be a promising strategy for targeting BRCA-deficient tumors.
Case Study: Polθ Inhibition
In a study published in Nature, azetidine derivatives were evaluated for their ability to inhibit Polθ. The lead compound exhibited significant antiproliferative effects on DNA repair-compromised cells, demonstrating a potential therapeutic application in oncology .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| A7 | Moderate | 15 | Polθ |
| B3 | Potent | 5 | Polθ |
| C1 | Very Potent | 1 | Polθ |
CCR6 Receptor Modulation
Another area of interest is the modulation of CCR6 receptors, which are involved in immune responses and have been linked to various diseases, including cancer and autoimmune disorders. The synthesis of azetidine derivatives has led to the identification of compounds that act as CCR6 antagonists.
Research Findings
In patent literature, azetidine derivatives were described as effective CCR6 modulators, suggesting their potential use in treating conditions associated with aberrant CCR6 signaling .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of azetidine derivatives are crucial for their therapeutic development. Studies indicate that these compounds exhibit favorable absorption and distribution characteristics, with minimal off-target effects observed in preclinical models.
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Metabolism | Liver |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with three classes of related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Azetidine Derivatives : The azetidin-3-yl group in the target compound introduces a strained four-membered ring, which may enhance electrophilic reactivity compared to unsubstituted azetidines.
Hydroxymethyl Functionality: The hydroxymethyl group in the spirocyclic core likely improves aqueous solubility relative to non-polar spiro analogs, though it may introduce metabolic instability.
Limitations of Available Evidence
The provided evidence focuses on crystallographic tools (e.g., SHELX programs) rather than direct chemical or pharmacological data for the compound . Comparative insights are extrapolated from general structural trends in spirocyclic and azetidine-containing molecules. Further experimental studies—such as binding assays, solubility measurements, or synthetic yield comparisons—are required to validate these hypotheses.
Preparation Methods
Amidation of Amines with Carboxylic Acids
A key step in the synthesis is the formation of the amide bond connecting the azetidinyl and spirocyclic moieties. This is typically achieved by amidation of a primary or secondary amine with the corresponding carboxylic acid derivative.
-
- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are commonly used to activate the acid.
- The amine component is often a protected azetidine derivative.
- The reaction is performed under mild conditions to preserve stereochemistry.
Formation of Reactive Carbamates and Subsequent Nucleophilic Substitution
To introduce the spirocyclic hydroxymethyl substituent, carbamate intermediates are formed which then undergo nucleophilic substitution with amines or hydroxyl-containing nucleophiles.
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- Preparation of 4-nitrophenyl carbamate derivatives of the amine intermediate.
- Alternatively, formation of reactive carbamates using triphosgene and a base such as N,N-diisopropylethylamine (DIPEA).
- Subsequent reaction with nucleophiles such as 5-(hydroxymethyl)pyrrolidin-2-one or 1,7-diazaspiro[4.4]nonan-2-one hydrochloride.
Michael Addition and Intramolecular Cyclization
The spirocyclic azetidine core is constructed through a sequence involving Michael addition of nitro-substituted azetidine derivatives to methyl acrylate, followed by reduction and cyclization.
- Procedure:
- Michael Addition: Boc-protected 3-nitroazetidine reacts with methyl acrylate in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Reduction: Nitro groups are reduced using sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2).
- Cyclization: Intramolecular cyclization is promoted by potassium carbonate (K2CO3), forming the azaspiro ring.
- Deprotection: Boc protecting groups are removed to yield the free amine intermediate.
Salt Formation and Purification
Pharmaceutical applications often require the compound in salt form for improved solubility and stability.
- Salt Preparation:
- Alkali metal salts (e.g., sodium, potassium) or alkaline earth metal salts (e.g., calcium, magnesium) can be prepared by reacting the free base with suitable inorganic acids.
- Organic base salts (e.g., with methylamine, dimethylamine, piperidine, morpholine) are prepared similarly.
- Salts can be formed in situ during isolation or as a separate step.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Michael Addition | Boc-3-nitroazetidine + methyl acrylate | DBU, suitable solvent | Michael adduct | Forms precursor for spiro ring |
| 2 | Nitro Group Reduction | Michael adduct | NaBH4, NiCl2 | Amino intermediate | Prepares for cyclization |
| 3 | Intramolecular Cyclization | Amino intermediate | K2CO3 | Azaspiro ring compound | Constructs spirocyclic core |
| 4 | Boc Deprotection | Protected amine | Acidic conditions (e.g., TFA) | Free amine (compound 35) | Ready for amidation |
| 5 | Amidation | Free amine + carboxylic acid | EDCI, HOBt | Amide product | Forms key amide bond |
| 6 | Carbamate Formation & Substitution | Amine intermediate + triphosgene + nucleophile | DIPEA, triphosgene, nucleophile (e.g., hydroxymethyl pyrrolidinone) | Hydroxymethylated spiro compound | Introduces hydroxymethyl group |
| 7 | Salt Formation and Purification | Free base compound | Acid/base for salt formation | Pharmaceutically acceptable salt | Enhances solubility and stability |
Detailed Research Findings
- The amidation step using EDCI and HOBt is highly efficient and preserves stereochemical integrity, which is crucial for biological activity.
- Carbamate intermediates formed via triphosgene are versatile and allow for the introduction of various nucleophiles, enabling structural diversification.
- The Michael addition and cyclization sequence provides a robust route to the azaspiro core, with nitro group reduction conditions optimized to avoid over-reduction or side reactions.
- The Mitsunobu reaction is a reliable method for installing the hydroxymethyl substituent on the piperidine ring, critical for the target compound’s structure.
- Salt forms of the compound enhance pharmaceutical properties and can be prepared by standard acid-base reactions, with a variety of cations suitable for different formulation needs.
Q & A
Q. What are the key synthetic strategies for preparing Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone?
The synthesis typically involves multi-step routes:
- Azetidine Ring Formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions.
- Spirocycle Construction : Use of [4.4]spirocyclic intermediates via cycloaddition or ring-closing metathesis.
- Hydroxymethyl Functionalization : Post-synthetic modification via oxidation/reduction or protective group strategies (e.g., TEMPO-mediated oxidation followed by NaBH₄ reduction) .
- Coupling Reactions : Amide bond formation between azetidine and spirocyclic moieties using coupling agents like HATU or EDCI .
Q. What analytical techniques are essential for characterizing this compound?
Q. How should researchers handle stability and storage of this compound?
- Storage : –20°C under inert atmosphere (argon) to prevent oxidation of the hydroxymethyl group.
- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., hydrolysis of the azetidine ring) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Q. How to address contradictions in NMR data for spirocyclic systems?
- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and –40°C.
- 2D Experiments (COSY, NOESY) : Assign overlapping signals in the 2-azaspiro[4.4]nonane moiety .
Q. What computational methods predict target binding interactions?
Q. How to mitigate hygroscopicity issues in the hydroxymethyl group?
Q. What strategies resolve low yields in azetidine-spirocycle coupling steps?
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for Buchwald-Hartwig amination.
- Solvent Optimization : Use DMAc or DMF to enhance solubility of spirocyclic intermediates .
Q. How to validate target engagement in cellular assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
